Methylsulfenyl bromide
Description
Methylsulfenyl bromide (CH₃SBr, CAS RN: 18681-52-2), also known as methanesulfenyl bromide or methylthiobromide, is a sulfur-containing organobromine compound with a molecular weight of 128.00 g/mol . It belongs to the sulfenyl bromide class, characterized by a sulfur-bromine bond (S–Br) attached to a methyl group. This compound is primarily utilized in organic synthesis as an alkylating or sulfenylating agent due to its electrophilic reactivity. Limited data are available on its physical properties (e.g., melting point, solubility), but its structural simplicity and reactive nature make it a valuable intermediate in constructing sulfur-containing molecules .
Properties
CAS No. |
18681-52-2 |
|---|---|
Molecular Formula |
CH3BrS |
Molecular Weight |
127.01 g/mol |
IUPAC Name |
methyl thiohypobromite |
InChI |
InChI=1S/CH3BrS/c1-3-2/h1H3 |
InChI Key |
VTACQRMNQIKUJV-UHFFFAOYSA-N |
SMILES |
CSBr |
Canonical SMILES |
CSBr |
Other CAS No. |
18681-52-2 |
Synonyms |
methylsulfenyl bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Sulfur Compounds
Q & A
Basic: What are the recommended safety protocols for handling Methylsulfenyl bromide in laboratory settings?
This compound is highly flammable and reactive. Key safety measures include:
- Ventilation : Conduct experiments in a fume hood to prevent inhalation .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use self-contained breathing apparatus during spills .
- Spill Management : Absorb leaks with inert materials (e.g., sand, silica gel) and transfer to sealed containers .
- Fire Suppression : Use CO₂ or dry chemical extinguishers; avoid water due to potential reactivity .
Basic: How is this compound synthesized, and what purification methods are effective?
Common synthetic routes include:
- Thiol Bromination : React methanethiol (CH₃SH) with bromine (Br₂) in anhydrous conditions at 0–5°C .
- Alternative Routes : Use phosphorus tribromide (PBr₃) with methylsulfenic acid (CH₃SOH).
- Purification : Distillation under reduced pressure (20–30°C, 0.1 atm) to isolate pure CH₃SBr. Monitor purity via GC-MS .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ ~2.5 ppm for CH₃ group) and ¹³C NMR (δ ~15 ppm for S-C) confirm structure .
- IR Spectroscopy : S-Br stretch observed at 500–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 127 (⁷⁹Br) and 129 (⁸¹Br) .
Advanced: How should researchers design experiments to study this compound’s reactivity with nucleophiles?
- Controlled Conditions : Perform reactions under inert gas (N₂/Ar) in aprotic solvents (e.g., DCM) .
- Kinetic Analysis : Use stopped-flow techniques to monitor rapid reactions.
- Product Isolation : Quench reactions with ice-cold NaHCO₃ and characterize intermediates via LC-MS .
Advanced: How can discrepancies in reported thermodynamic properties (e.g., ΔH, stability) be resolved?
- Standardization : Replicate experiments under controlled ionic strength and temperature (e.g., 25°C ± 0.1°C) .
- Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC).
- Statistical Validation : Apply error analysis methods used in DNA-ligand binding studies to assess data variability .
Advanced: What strategies stabilize this compound during long-term storage?
- Inert Atmosphere : Store in amber glass vials under argon at -20°C .
- Desiccants : Add molecular sieves (3Å) to prevent moisture ingress.
- Periodic Testing : Validate stability via NMR every 3 months .
Advanced: How does this compound facilitate sulfur-transfer reactions in organic synthesis?
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S) and DFT calculations to track sulfur migration.
- Comparative Studies : Analyze reaction outcomes against other sulfenylating agents (e.g., CH₃SCl) .
- Kinetic Profiling : Measure activation parameters (ΔG‡) under varying solvent polarities .
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